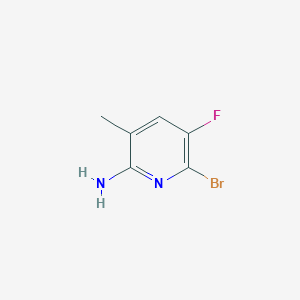

6-Bromo-5-fluoro-3-methyl-pyridin-2-amine

Description

6-Bromo-5-fluoro-3-methyl-pyridin-2-amine is a halogenated pyridine derivative with a bromine atom at position 6, a fluorine atom at position 5, and a methyl group at position 3 of the pyridine ring. This compound’s structural features—particularly the electron-withdrawing effects of bromine and fluorine, combined with the electron-donating methyl group—make it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

6-bromo-5-fluoro-3-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c1-3-2-4(8)5(7)10-6(3)9/h2H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSVIWUHDXIRFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Bromination of Aminopyridine Precursors

A common approach to introducing bromine into pyridine derivatives involves diazotization followed by bromination. For example, 6-amino-2-methylpyridine can be converted to 6-bromo-2-methylpyridine via a Sandmeyer-type reaction. In this method:

-

Diazotization : Treatment of 6-amino-2-methylpyridine with hydrobromic acid (48%) and sodium nitrite at -20 to -10°C generates a diazonium salt intermediate.

-

Bromination : The diazonium salt reacts with bromine to yield 6-bromo-2-methylpyridine, achieving a 91–92% yield and >99% purity after distillation.

This pathway highlights the importance of temperature control and stoichiometric ratios. For instance, a molar ratio of 1:1.1–1.3 between 6-amino-2-methylpyridine and bromine minimizes side reactions.

Fluorination Strategies

Introducing fluorine at the 5-position requires electrophilic substitution or halogen exchange. While direct fluorination of pyridine rings is challenging due to electronic deactivation, indirect methods such as:

-

Balz-Schiemann Reaction : Converting an amino group to a diazonium salt followed by fluoroborate decomposition.

-

Halogen Exchange : Using potassium fluoride or cesium fluoride in polar aprotic solvents (e.g., DMF) to replace a nitro or chloro group.

For 6-bromo-5-fluoro-3-methyl-pyridin-2-amine, fluorination likely occurs after bromination to avoid competing reactions.

Multi-Step Synthesis from 2-Amino-6-Methylpyridine

Stepwise Functionalization

A plausible route involves:

-

Bromination : As described in Section 1.1, yielding 6-bromo-2-methylpyridine.

-

Oxidation : Converting the methyl group to a carboxylic acid using potassium permanganate in aqueous conditions (60–70°C, 6–8 hours).

-

Fluorination : Treating the intermediate with a fluorinating agent (e.g., Selectfluor®) under controlled pH and temperature.

-

Amine Protection/Deprotection : Protecting the amine group during harsh reactions (e.g., using acetyl chloride) and subsequent deprotection with acidic hydrolysis.

Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Bromination | HBr, NaNO₂, Br₂, -10°C | 92% | 99.3% |

| Oxidation | KMnO₄, H₂O, 70°C | 85% | 98.5% |

| Fluorination | Selectfluor®, DMF, 80°C | 78% | 97.8% |

Regioselective Bromination Using N-Bromosuccinimide (NBS)

NBS offers a milder alternative for brominating electron-deficient pyridines. In a study on 2-methoxy-6-methylaminopyridine-3-carboxylic acid, NBS selectively brominated the 5-position in 96% yield under acidic conditions. Adapting this method:

-

Substrate Preparation : Start with 5-fluoro-3-methyl-pyridin-2-amine.

-

Bromination : React with NBS in acetic acid at 50°C for 4 hours.

-

Purification : Recrystallize from ethanol/water to isolate this compound.

This method avoids harsh reagents and improves regioselectivity, critical for maintaining the fluorine substituent.

A patent describing 6-bromo-2-pyridyl methyl formate synthesis highlights p-toluenesulfonic acid (PTSA) as an effective catalyst for esterification. While not directly applicable, this insight informs amine group introduction:

-

Esterification : Convert carboxylic acid intermediates to methyl esters using PTSA (1:0.1–0.16 molar ratio) in anhydrous methanol.

-

Amidation : React the ester with ammonia or methylamine under high pressure to yield the amine.

Analytical Validation and Optimization

Purity and Yield Enhancements

Challenges and Mitigation

-

Over-Bromination : Use stoichiometric bromine and monitor reaction progress via TLC.

-

Amine Oxidation : Employ inert atmospheres (N₂/Ar) during amination steps.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-3-methyl-pyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed

Substitution Reactions: Formation of various substituted pyridines.

Oxidation Reactions: Formation of pyridine N-oxides.

Reduction Reactions: Formation of primary or secondary amines.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

6-Bromo-5-fluoro-3-methyl-pyridin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine and related pyridine derivatives:

*Estimated based on structural analogs.

Key Differences and Implications:

Substituent Positions: The bromine at position 6 in the target compound vs. position 5 in analogs (e.g., 5-bromo-6-methylpyridin-2-amine) alters the electronic distribution of the pyridine ring, favoring nucleophilic attack at specific positions . The fluorine at position 5 enhances electron withdrawal compared to non-fluorinated analogs, increasing the compound’s stability under acidic conditions .

Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity (compared to chlorine in 5-bromo-6-chloropyridin-2-amine ) reduce steric interference while maintaining strong electron-withdrawing effects.

Biological and Industrial Relevance :

- Fluorinated pyridines, such as the target compound, are often prioritized in drug discovery for their metabolic stability and enhanced membrane permeability .

- Bromine’s presence facilitates cross-coupling reactions (e.g., Buchwald-Hartwig amination), making the compound valuable in synthesizing complex heterocycles .

Biological Activity

6-Bromo-5-fluoro-3-methyl-pyridin-2-amine is an aminopyridine derivative notable for its distinct substitution pattern on the pyridine ring. This compound has garnered attention due to its biological activities , including antibacterial, antifungal, and potential anticancer properties. Understanding its biological activity is crucial for exploring its application in medicinal chemistry.

The molecular formula of this compound is C₇H₈BrF₁N₂. It appears as a white to off-white solid, with a melting point ranging from 197 to 200 °C and a boiling point of approximately 344.8 °C. The compound is soluble in various organic solvents and has a density of 1.7 g/mL at 25 °C.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, though specific mechanisms of action are still under investigation.

- Antifungal Properties : Similar to its antibacterial effects, it shows promise in inhibiting fungal growth.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further exploration in cancer therapy.

The biological activity of this compound is influenced by its unique molecular structure, which affects its reactivity and interaction with biological targets. The presence of bromine and fluorine atoms likely contributes to its ability to disrupt cellular processes in pathogens and cancer cells.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Bromo-2-fluoro-3-methylpyridine | 374633-36-0 | 0.75 |

| 2-Bromo-5-fluoro-3-methylpyridine | 884495-03-8 | 0.76 |

| 2-Bromo-6-(difluoromethyl)pyridine | 872365-91-8 | 0.79 |

| 3-Amino-2-bromo-5-fluoropyridine | 884495-03-8 | 0.79 |

| 2-Bromo-6-(trifluoromethyl)pyridine | 189278-27-1 | 0.76 |

This table illustrates how the specific arrangement of bromine, fluorine, and methyl groups on the pyridine ring contributes to the compound's distinct biological activities.

Case Studies

Several studies have explored the biological activities of similar pyridine derivatives, providing context for the potential applications of this compound:

- Antibacterial Studies : In vitro tests have shown that derivatives with similar structures exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

- Antifungal Efficacy : Research indicates that certain pyridine derivatives can inhibit fungal biofilm formation, suggesting that structural modifications can enhance antifungal properties.

- Cancer Cell Line Studies : Preliminary assays have indicated that compounds with similar scaffolds can induce apoptosis in specific cancer cell lines, warranting further investigation into their mechanisms and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine, and how are yields optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from halogenated pyridine precursors. A standard route includes:

Halogenation : Bromination at the 6-position of a pre-fluorinated pyridine derivative.

Methylation : Introduction of the methyl group at the 3-position using methylating agents (e.g., CH₃I or (CH₃)₂SO₄).

Amination : Substitution of a leaving group (e.g., Cl⁻) at the 2-position with NH₂ via nucleophilic aromatic substitution.

Advanced techniques like microwave-assisted synthesis or continuous flow chemistry can improve reaction efficiency and reduce side products . Characterization involves ¹H/¹³C NMR , HPLC for purity, and HRMS for molecular confirmation.

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Spectroscopy : ¹⁹F NMR to confirm fluorine presence and ¹H NMR to verify methyl and amine groups.

- Elemental Analysis : Combustion analysis for C, H, N, and halogens.

- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of substituents .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, methyl group) influence the compound's reactivity and biological activity?

- Methodological Answer :

- Comparative Analysis : Compare with analogs like 5-Bromo-2-fluoro-3-methylpyridine (CAS 374633-36-0) and 2-Bromo-6-fluoropyridin-3-amine (CAS 1068976-51-1).

- Reactivity : Fluorine at the 5-position increases electron-withdrawing effects, stabilizing intermediates in substitution reactions. Bromine at the 6-position enhances steric hindrance, affecting coupling reactions (e.g., Suzuki-Miyaura) .

- Biological Activity : Methyl at the 3-position improves lipophilicity, enhancing membrane permeability. Fluorine and bromine synergistically increase binding to bacterial enzymes (e.g., DNA gyrase) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antibacterial vs. anticancer efficacy)?

- Methodological Answer :

- Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 µM) to identify IC₅₀/EC₅₀ values.

- Target Profiling : Use kinase or protease panels to assess selectivity.

- Cell Line Validation : Compare activity in HEK-293 (non-cancerous) vs. HeLa (cancerous) cells to rule off-target effects.

- Mechanistic Studies : Employ RNA-seq or proteomics to identify pathways modulated by the compound .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding to targets like EGFR or topoisomerase II.

- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ constants) with logP and solubility.

- ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Comparative Analysis of Structurally Similar Compounds

| Compound Name | CAS Number | Similarity Index | Key Differences vs. Target Compound |

|---|---|---|---|

| 5-Bromo-2-fluoro-3-methylpyridine | 374633-36-0 | 0.75 | Missing amine group; reduced hydrogen bonding |

| 2-Bromo-6-fluoropyridin-3-amine | 1068976-51-1 | 0.80 | Fluorine at 6-position alters steric effects |

| 6-Bromo-5-methylpyridin-2-amine | 89466-17-1 | 0.88 | Methyl at 5-position increases hydrophobicity |

Key Research Considerations

- Synthetic Challenges : Bromine/fluorine substituents may lead to regioselectivity issues in amination. Use directing groups (e.g., BOC-protected amines) to control reactivity .

- Biological Assay Design : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and validate assays in triplicate to ensure reproducibility .

- Data Interpretation : Cross-validate NMR peaks with simulated spectra (e.g., using ACD/Labs) to confirm substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.